2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3. The thiophene-3-sulfonamide moiety is further functionalized with an N-(3,4-dimethylphenyl)-N-methyl group.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-14-6-8-17(12-15(14)2)26(3)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-7-9-18(29-4)19(13-16)30-5/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUBQMZQVWVPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a novel sulfonamide derivative with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties.
Chemical Structure and Properties
- Molecular Formula: C23H24N4O4S
- Molecular Weight: 448.53 g/mol
- Chemical Structure: The compound features a thiophene ring and an oxadiazole moiety, contributing to its biological activity.
1. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. In a study evaluating nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, it exhibited an IC50 value of approximately 12.8 µM. This indicates significant inhibition of inflammatory mediators compared to standard anti-inflammatory agents like indomethacin (IC50 = 13.2 µM) .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 12.8 | Indomethacin: 13.2 |
2. Antimicrobial Activity
Preliminary studies indicate that the compound displays antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) was assessed against several bacterial strains using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
3. Cytotoxicity
The cytotoxic effects of the compound were evaluated using the resazurin reduction assay on cancer cell lines. The compound demonstrated selective cytotoxicity with an IC50 value of 21.09 µM against CEM/ADR5000 cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| CEM/ADR5000 | 21.09 |
Case Study 1: Inhibition of Inflammatory Pathways
A study conducted by researchers at VCU demonstrated that the compound effectively inhibited the secretion of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of cytokine release, supporting its potential in treating inflammatory diseases .
Case Study 2: Anticancer Screening
In a recent screening for anticancer agents, the compound was tested against multiple cancer cell lines. It showed significant cytotoxic effects particularly in hematological malignancies, warranting further investigation into its mechanism of action .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. The presence of the dimethoxyphenyl group may enhance the compound's efficacy against various cancer cell lines by interfering with cellular pathways involved in proliferation and survival .
- Anti-inflammatory Properties : Studies have shown that sulfonamides can inhibit enzymes involved in inflammatory processes. This compound may act on cyclooxygenase (COX) enzymes, reducing inflammation and pain .
- Antibacterial Activity : Similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Materials Science
The unique structure of this compound makes it suitable for developing new materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Its ability to form hydrogen bonds may improve the adhesion and durability of polymers .
- Coatings and Films : Due to its chemical stability and potential biocompatibility, this compound can be used in coatings for medical devices or as a protective film in various industrial applications .
Case Studies
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Commercial Attributes
Research Implications and Limitations
The comparison highlights the critical role of heterocyclic core selection and substituent positioning in modulating biological activity and stability. For example:
- The 1,2,4-oxadiazole in the target compound may enhance metabolic stability compared to the triazole-sulfanylidene system in the analog, which could contribute to the latter’s discontinuation due to instability or synthesis challenges .
- The 3,4-dimethoxyphenyl group in the target compound may improve lipophilicity and membrane permeability relative to the analog’s 3-methoxyphenyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
